Octaethyleneglycol monododecyl ether

Catalog No.
S601110
CAS No.
3055-98-9
M.F
C28H58O9
M. Wt
538.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethyleneglycol monododecyl ether

CAS Number

3055-98-9

Product Name

Octaethyleneglycol monododecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C28H58O9

Molecular Weight

538.8 g/mol

InChI

InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3

InChI Key

YYELLDKEOUKVIQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

C-12-E-8, dodecyloctaethyleneglycol monoether, n-dodecyl octaethylene glycol monoether, octaethyleneglycol monododecyl ether, octaethyleneglycol-dodecylmonoether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Surfactant Properties and Applications:

C12E8 belongs to a class of nonionic surfactants known as ethoxylated alcohols. Its unique structure, containing both a hydrophobic (water-hating) tail and a hydrophilic (water-loving) head group, allows it to interact with both water and oil. This property makes C12E8 valuable in various scientific research applications, including:

  • Micellization studies

    C12E8 forms micelles in aqueous solutions, which are self-assembled structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to solubilize hydrophobic molecules, allowing them to disperse in water for further research .

  • Membrane protein research

    C12E8 can be used to extract and purify membrane proteins from cells. Its mild detergent properties help maintain the integrity and functionality of these proteins, crucial for studying their structure and function .

  • Nanoparticle synthesis

    C12E8 can act as a stabilizing agent in the synthesis of nanoparticles. It helps prevent the aggregation of nanoparticles, allowing for the production of well-defined and monodisperse particles for various research applications .

Drug Delivery Research:

C12E8 is being explored in drug delivery research due to its ability to improve the solubility and bioavailability of poorly water-soluble drugs. It can be used to:

  • Formulate drug delivery systems

    C12E8 can be incorporated into various drug delivery systems, such as micelles, liposomes, and nanoparticles, to enhance the delivery of drugs to target sites within the body .

  • Increase drug solubility

    C12E8 can form complexes with hydrophobic drugs, increasing their solubility in aqueous solutions, which is crucial for intravenous administration and other applications .

Other Research Applications:

C12E8 is also being investigated for its potential applications in other areas of scientific research, such as:

  • Environmental remediation

    C12E8 can be used to remove oil spills and other contaminants from water and soil due to its ability to emulsify and disperse these hydrophobic substances .

  • Biotechnology

    C12E8 may have applications in various biotechnological processes, such as protein purification and cell culture, due to its ability to interact with biological components and modify their surface properties .

Octaethylene glycol monododecyl ether (C12E8) is a nonionic surfactant []. It is synthesized by reacting dodecanol (lauryl alcohol) with ethylene oxide, resulting in a molecule with a dodecyl (12-carbon) hydrocarbon chain attached to a hydrophilic head group containing eight ethylene glycol units [, ]. C12E8 is significant in scientific research due to its detergent properties, which make it useful for solubilizing membrane-bound proteins [].


Molecular Structure Analysis

C12E8 has a linear amphiphilic structure. The dodecyl chain is hydrophobic (water-hating) and interacts favorably with nonpolar environments like lipids. The ethylene glycol units form a hydrophilic (water-loving) head group due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules []. This dual nature allows C12E8 to act as a surfactant, reducing the surface tension between water and other substances [].


Chemical Reactions Analysis

Synthesis:

The primary reaction for C12E8 synthesis is the ethoxylation of dodecanol. This process involves treating dodecanol with ethylene oxide under controlled temperature and pressure with a catalyst []. The number of ethylene oxide units can be varied to obtain C12E with different chain lengths (e.g., C12E6, C12E10).

CH3(CH2)11OH + nC2H4O  →  CH3(CH2)11(OCH2CH2)nOH  (n = number of ethylene oxide units)

Decomposition:

C12E8 can degrade under extreme temperatures or strong acidic/basic conditions. The exact decomposition pathway depends on the specific environment, but it likely involves the cleavage of the ether bonds and the ethylene glycol chain [].

Other Reactions:

C12E8 can participate in various reactions due to its amphiphilic nature. It can interact with other surfactants to form micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell []. These micelles can solubilize hydrophobic molecules in aqueous solutions. Additionally, C12E8 can interact with biomolecules like proteins, potentially affecting their conformation or activity [].


Physical And Chemical Properties Analysis

  • Formula: C28H58O9 []
  • Molecular Weight: 538.75 g/mol []
  • Appearance: White to slightly yellow solid []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water, ethanol, and other organic solvents []
  • Critical Micelle Concentration (CMC): 8 × 10-5 M at 25°C []. CMC is the concentration at which micelle formation begins.

The primary mechanism of action of C12E8 is related to its surfactant properties. By lowering the surface tension between water and other substances, C12E8 can disrupt membranes, solubilize hydrophobic molecules, and facilitate the interaction of water with various materials []. In research, this property is particularly valuable for solubilizing membrane-bound proteins, making them accessible for further study []. C12E8 may also interact with proteins through non-covalent interactions, potentially affecting their conformation or activity, but more research is needed to understand this mechanism in detail.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3055-98-9

Wikipedia

Octaethyleneglycol monododecyl ether

Dates

Modify: 2023-08-15
1.Fogeron, M.-L.,Badillo, A.,Jirasko, V., et al. Wheat germ cell-free expression: Two detergents with a low critical micelle concentration allow for production of soluble HCV membrane proteins. Protein Expr. Purif. 105, 39-46 (2015).

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